Rigidin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Rigidin is a natural product found in Cystodytes with data available.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

Rigidin is characterized by a core structure of pyrrolo[2,3-d]pyrimidine, which is integral to its biological activity. The total synthesis of this compound and its analogues has been a focus of research due to the low natural abundance of these compounds in marine sources. Various synthetic routes have been developed, with notable advancements in metal-free reaction protocols that enhance yield and reduce environmental impact .

Key Synthetic Routes

- First Total Synthesis (1993) : Edstrom et al. reported a synthesis using 1,3-dibenzyl protected 6-chlorouracil, achieving a 26% yield.

- Second Approach (1994) : Sakamoto's method involved multi-substituted bromopyrimidine and yielded less than 10%.

- Recent Advances (2006) : Gupton et al. utilized symmetrical vinamidinium salts for more efficient synthesis of rigidins A and E, achieving moderate yields .

Biological Activities

This compound and its derivatives exhibit a range of biological activities that are promising for therapeutic applications:

Anticancer Properties

This compound has demonstrated cytotoxic effects against various cancer cell lines at nanomolar concentrations. Its mechanism involves targeting the microtubule network, which is crucial for cell division . These properties make this compound a candidate for further development as an anticancer agent.

Enzyme Inhibition

Research has indicated that this compound analogues possess strong inhibitory activity against calmodulin-dependent phosphodiesterase. This inhibition can influence several signaling pathways, potentially leading to therapeutic applications in conditions like heart disease and cancer .

Case Study 1: Synthesis and Biological Evaluation

In a study focusing on the synthesis of this compound E, researchers successfully created derivatives that were evaluated for their cytotoxicity against human cancer cell lines. The results indicated that certain analogues were significantly more effective than others, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: this compound as a Microtubule-Targeting Agent

A recent investigation explored the use of this compound as a microtubule-targeting agent in cancer therapy. The findings revealed that this compound analogues could disrupt microtubule dynamics, leading to apoptosis in cancer cells. This study underscores the potential of rigidins in developing new cancer treatments .

Summary Table of this compound Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Synthesis | Total synthesis methods for rigidins | Efficient metal-free strategies developed |

| Anticancer Activity | Cytotoxic effects on cancer cells | Effective at nanomolar concentrations |

| Enzyme Inhibition | Inhibition of calmodulin-dependent phosphodiesterase | Potential therapeutic implications identified |

Analyse Chemischer Reaktionen

Photochemical Activation

One of the notable reactions involving rigidin is its photochemical activation, particularly in modified analogues. In a study, a this compound analogue was "caged" by coordination with a photosensitive ruthenium complex. The reaction proceeds as follows:

-

In the Dark : The coordinated ruthenium complex inhibits the activity of this compound by preventing it from interacting with tubulin, thus reducing its cytotoxicity.

-

Upon Light Irradiation : The thioether ligand is substituted by water, releasing the active this compound analogue, which can then inhibit tubulin polymerization effectively. This reaction leads to significant reductions in cancer cell growth under both normoxic and hypoxic conditions, highlighting the potential for light-activated chemotherapy .

Multicomponent Reactions

This compound's synthesis can also be approached through multicomponent reactions (MCRs), which allow for the simultaneous assembly of multiple reactants into a single product. MCRs are beneficial for creating complex molecules efficiently and have been applied in developing this compound-inspired compounds .

Reaction Conditions and Yields

The following table summarizes various synthetic routes for this compound derivatives, including reaction conditions and yields:

| Reaction Type | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Michael Addition | α-carbonyl compound + nucleophile | Room temperature | 70-85 |

| Ring Closure | Intermediate + NaOEt | 100 °C in sealed vial | 83 |

| Multicomponent Reaction | Multiple reactants | Varies by specific MCR | 60-90 |

Photochemical Activation Results

The following table presents results from studies on photochemical activation of this compound analogues:

| Condition | Cell Line | Light Type | Tumor Volume Reduction (%) |

|---|---|---|---|

| Normoxia | A549 (2D) | Green light | 30 |

| Hypoxia | A549 (3D) | Blue light | 25 |

| In vivo | A549 Xenograft | White light | 30 |

Eigenschaften

CAS-Nummer |

132160-44-2 |

|---|---|

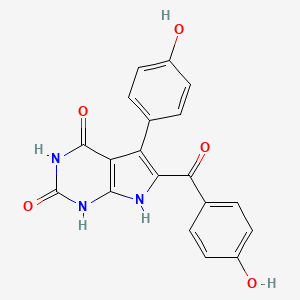

Molekularformel |

C19H13N3O5 |

Molekulargewicht |

363.3 g/mol |

IUPAC-Name |

6-(4-hydroxybenzoyl)-5-(4-hydroxyphenyl)-1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C19H13N3O5/c23-11-5-1-9(2-6-11)13-14-17(21-19(27)22-18(14)26)20-15(13)16(25)10-3-7-12(24)8-4-10/h1-8,23-24H,(H3,20,21,22,26,27) |

InChI-Schlüssel |

JWQMZWXKTSPONK-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=C(NC3=C2C(=O)NC(=O)N3)C(=O)C4=CC=C(C=C4)O)O |

Kanonische SMILES |

C1=CC(=CC=C1C2=C(NC3=C2C(=O)NC(=O)N3)C(=O)C4=CC=C(C=C4)O)O |

Key on ui other cas no. |

132160-44-2 |

Synonyme |

rigidin A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.